molecular formula C7H7ClN2O2 B179850 Ethyl 3-chloropyridazine-4-carboxylate CAS No. 1445-54-1

Ethyl 3-chloropyridazine-4-carboxylate

Cat. No. B179850
CAS RN: 1445-54-1
M. Wt: 186.59 g/mol
InChI Key: UAEJFCPXIREEHM-UHFFFAOYSA-N
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Patent
US07928106B2

Procedure details

To a solution of crude 3-chloro-pyridazine-4-carboxylic acid ethyl ester (565 mg) in THF (5 ml) was added 2N LiOH (3.03 ml, 6.06 mmol) and the mixture was stirred for 15 min at ambient temperature. The pH of the reaction mixture was then adjusted to 2 by addition of 0.1N HCl and the mixture was extracted five times with ethyl acetate. The combined extracts were dried (Na2SO4) and evaporated to give the crude title compound as a brown solid (452 mg, 94%) which was used in the next reaction step without further purification. 1H NMR (d6-DMSO): 8.07 (d, J=5 Hz, 1H), 9.41 (d, J=5 Hz, 1H), 14.52 (s br, 1H).
Quantity
565 mg
Type
reactant
Reaction Step One
Name
Quantity
3.03 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:11]=[CH:10][N:9]=[N:8][C:7]=1[Cl:12])=[O:5])C.[Li+].[OH-].Cl>C1COCC1>[Cl:12][C:7]1[N:8]=[N:9][CH:10]=[CH:11][C:6]=1[C:4]([OH:5])=[O:3] |f:1.2|

Inputs

Step One
Name
Quantity
565 mg
Type
reactant
Smiles
C(C)OC(=O)C1=C(N=NC=C1)Cl
Name
Quantity
3.03 mL
Type
reactant
Smiles
[Li+].[OH-]
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 15 min at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted five times with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1N=NC=CC1C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 452 mg
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.